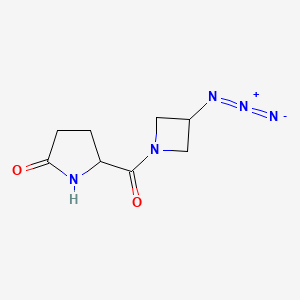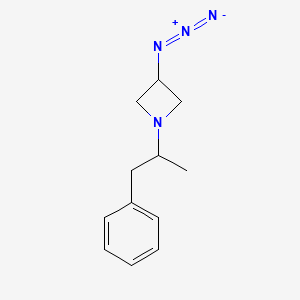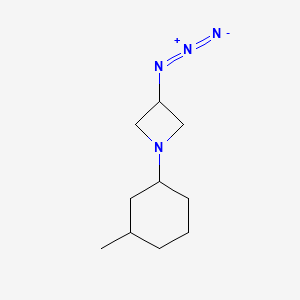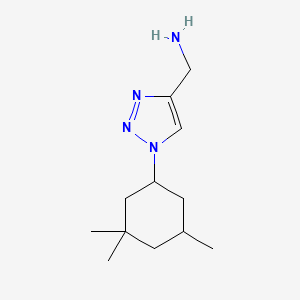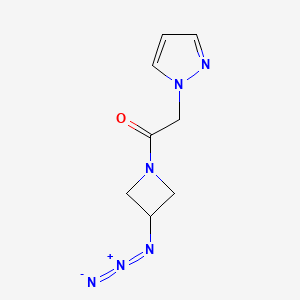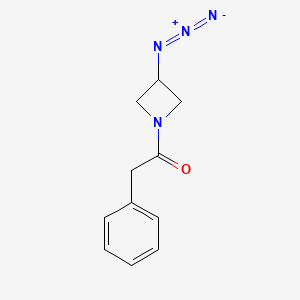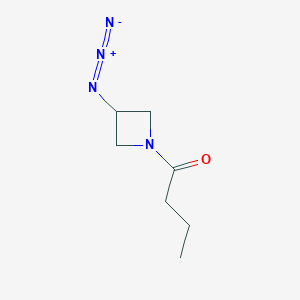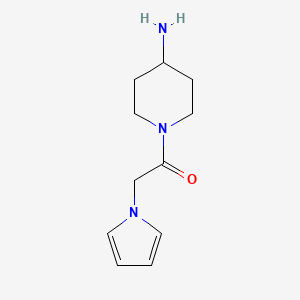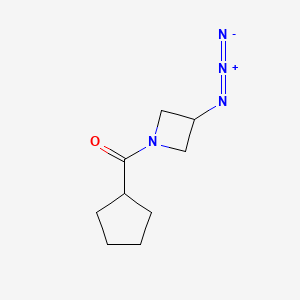
(3-Azidoazétidin-1-yl)(cyclopentyl)méthanone
Vue d'ensemble
Description
(3-Azidoazetidin-1-yl)(cyclopentyl)methanone is a chemical compound that features an azido group attached to an azetidine ring, which is further connected to a cyclopentyl group through a methanone linkage
Applications De Recherche Scientifique
(3-Azidoazetidin-1-yl)(cyclopentyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Azidoazetidin-1-yl)(cyclopentyl)methanone typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 3-chloro-1-azetidine.
Introduction of Azido Group: The azido group can be introduced via nucleophilic substitution reactions using sodium azide (NaN₃) as the azide source.
Attachment of Cyclopentyl Group: The cyclopentyl group can be attached through a coupling reaction with cyclopentyl halides or cyclopentyl Grignard reagents.
Formation of Methanone Linkage: The methanone linkage can be formed through oxidation reactions involving appropriate oxidizing agents.
Industrial Production Methods: Industrial production of (3-Azidoazetidin-1-yl)(cyclopentyl)methanone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can participate in substitution reactions to form different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Various oxidized derivatives depending on the specific oxidizing agent used.
Reduction Products: Amino derivatives formed by the reduction of the azido group.
Substitution Products: Substituted derivatives with different functional groups replacing the azido group.
Mécanisme D'action
The mechanism of action of (3-Azidoazetidin-1-yl)(cyclopentyl)methanone involves its interaction with molecular targets through its azido and azetidine functional groups. These interactions can lead to various biochemical and physiological effects, depending on the specific application and target pathways involved.
Comparaison Avec Des Composés Similaires
(3-Azidoazetidin-1-yl)(cyclohexyl)methanone: Similar structure with a cyclohexyl group instead of a cyclopentyl group.
(3-Azidoazetidin-1-yl)(phenyl)methanone: Similar structure with a phenyl group instead of a cyclopentyl group.
Uniqueness: (3-Azidoazetidin-1-yl)(cyclopentyl)methanone is unique due to its specific combination of an azido group, azetidine ring, and cyclopentyl group, which imparts distinct chemical and physical properties compared to its analogs.
Propriétés
IUPAC Name |
(3-azidoazetidin-1-yl)-cyclopentylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c10-12-11-8-5-13(6-8)9(14)7-3-1-2-4-7/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDHZTBFAPQRTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





